13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
Description
This compound belongs to a class of tricyclic diazatricyclohexaene derivatives characterized by a fused aromatic core, substituents at positions 11 (methyl), 12 (ethyl), and 13 (dimethylaminoethylamino group), and a carbonitrile moiety at position 10 . The structure combines a rigid tricyclic framework with polar and nonpolar substituents, making it a candidate for exploring kinase inhibition, epigenetic modulation, or other bioactivity-driven applications. Its synthesis likely follows routes similar to other tricyclic derivatives, involving condensation and cyclization steps .
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-5-14-13(2)15(12-20)19-22-16-8-6-7-9-17(16)24(19)18(14)21-10-11-23(3)4/h6-9,21H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUCICNGYRUZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through substitution reactions.
Final modifications: The final structure is achieved through specific reactions such as alkylation and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituent groups at positions 12, 13, and 10. Key comparisons are summarized below:
Substituent-Driven Property Variations
- Polarity and Solubility: The dimethylaminoethyl group in the target compound improves aqueous solubility compared to analogs with halogen (e.g., chlorine in ) or aromatic substituents (e.g., benzyl in ).
- Binding Affinity : Carbonitrile groups (common in all analogs) likely engage in hydrogen bonding or dipole interactions with targets, while bulky substituents (e.g., dimethoxyphenethyl in ) may sterically hinder binding .
- Synthetic Complexity: Piperazinyl and ethoxypropylamino derivatives (e.g., ) require multi-step synthesis, whereas halogenated analogs (e.g., ) are simpler to prepare .
Computational and Experimental Insights
- Similarity Metrics: The target compound shares ~60–70% structural similarity (Tanimoto/Dice coefficients) with analogs bearing aromatic or aliphatic amino groups, as calculated via MACCS or Morgan fingerprints .
- Docking Performance: In kinase-targeted virtual screening, the dimethylaminoethylamino group shows superior docking scores compared to chlorinated or benzyl-substituted analogs, likely due to favorable charge complementarity .
- Bioactivity Clustering: Compounds with dimethylaminoethyl or piperazinyl groups cluster together in bioactivity profiles, suggesting shared mechanisms (e.g., kinase or epigenetic modulation) .
Activité Biologique
The compound 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the field of oncology and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure with multiple functional groups that may contribute to its biological activity. The presence of the dimethylamino group is particularly noteworthy as it often enhances solubility and bioavailability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H27N5 |
| Molecular Weight | 327.44 g/mol |
| InChI | InChI=1S/C18H27N5 |
| Melting Point | Not Available |
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various cellular pathways involved in cancer cell proliferation and apoptosis. The dimethylamino group is known to facilitate interactions with biological membranes and may enhance the compound's ability to penetrate cells.
Anticancer Activity
Research indicates that compounds similar to 13-{[2-(Dimethylamino)ethyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanistic Insights : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The dimethylamino group likely enhances oral bioavailability.
- Metabolism : Initial studies suggest metabolism via cytochrome P450 enzymes; however, specific metabolic pathways need further elucidation .
Toxicity Profile
Toxicity assessments have shown that while the compound demonstrates potent anticancer activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. This necessitates careful dose optimization in therapeutic applications.
Comparative Studies
Comparative studies with other anticancer agents reveal that compounds with structural similarities often outperform traditional chemotherapeutics due to their targeted action and reduced side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
